Home > Products > Screening Compounds P39037 > 1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid
1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid - 610791-42-9

1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid

Catalog Number: EVT-3521266
CAS Number: 610791-42-9
Molecular Formula: C12H12F2O2
Molecular Weight: 226.22
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid can be achieved through the chromium trioxide oxidation of 1-phenylisochroman-4-spiro-1′-cyclopentane. []

Chemical Reactions Analysis

1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid can undergo cyclization reactions with hydrazine or monomethylhydrazine to form 5-spiro-substituted 1-phenyl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones. []

tert-Butyl N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxo-pyridine-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alaninate

  • Compound Description: This compound is a potent and selective inhibitor of p38 MAP kinase enzymatic activity. It has potential therapeutic applications in treating autoimmune diseases, inflammatory diseases, and cell proliferative disorders. []
  • Relevance: This compound shares the 3,5-difluorophenyl moiety with 1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid. Both compounds also contain fluorine atoms incorporated into their structures, suggesting potential similarities in their physicochemical properties. []
  • Compound Description: This compound is an acid derivative produced by the hydrolysis of the ester group in tert-Butyl N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxo-pyridine-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alaninate. []
  • Relevance: This compound shares the same core structure, including the 3,5-difluorophenyl group, with 1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid. The presence of the carboxylic acid functionality in both compounds indicates potential similarities in their chemical reactivity and potential biological targets. []

4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one Hydrochloride

  • Compound Description: This is a novel spirocyclic derivative synthesized via Suzuki coupling using 3,5-difluorophenyl boronic acid. []
  • Relevance: This compound also incorporates the 3,5-difluorophenyl group, highlighting the versatility of this moiety in synthetic chemistry. The presence of this common structural element suggests potential similarities in their physicochemical properties with 1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid. []

N-(3,5-Difluorophenyl)-2-aminoethylidenebisphoshonic acid

  • Compound Description: This bisphosphonic acid exhibits potent inhibitory activity against Mycobacterium tuberculosis glutamine synthetase. It holds promise as a potential therapeutic agent for tuberculosis, particularly bone tuberculosis. []
  • Relevance: This compound and 1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid both contain the 3,5-difluorophenyl moiety. This shared structural feature suggests potential similarities in their binding affinities to specific biological targets. []

Sn(DPP){(H4F16DPPCOO)(CF3COO)2}2

  • Compound Description: This is a robust electron acceptor-donor-acceptor porphyrin triad where the Sn(DPP) unit acts as an electron donor and the H4F16DPP2+COO- unit acts as an electron acceptor. It forms a long-lived photoinduced electron-transfer state upon excitation. []
  • Relevance: This compound incorporates the 2,3,7,8,12,13,17,18-octakis(3,5-difluorophenyl) group within its structure. While not directly containing the 1-(3,5-Difluorophenyl)cyclopentane carboxylic acid structure, the presence of multiple difluorophenyl groups suggests a potential structural relationship and potential similarities in their electronic and optical properties. []

1-(2-benzoylphenyl)cyclopentanecarboxylic acid

  • Compound Description: This compound is obtained by chromium trioxide oxidation of 1-phenylisochroman-4-spiro-1′-cyclopentane. []
  • Relevance: This compound represents a product of a chemical transformation involving a spirocyclic compound containing a cyclopentane ring, much like 1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid. This structural similarity hints at potential shared synthetic pathways or reactivity patterns. []

N-(2,3,5,6-tetrafluorophenyl)-N'-(1',2',3'-thiadiazol-5'-yl)urea

  • Compound Description: This compound demonstrates potent fruit growth-promoting activity in kiwifruits, exceeding the effect of the standard compound thidiazuron. []
  • Relevance: While not containing a cyclopentane ring, this compound shares the fluorinated phenyl motif with 1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid. The presence of multiple fluorine atoms in both compounds suggests potential similarities in their electronic properties and their influence on biological activity. []

N-(3,5-difluorophenyl)-N'-(1',2',3'-thiadiazol-5'-yl)urea

  • Compound Description: This compound also exhibits notable fruit growth-promoting activity in kiwifruits, although its effect is slightly less pronounced than that of N-(2,3,5,6-tetrafluorophenyl)-N'-(1',2',3'-thiadiazol-5'-yl)urea. []
  • Relevance: This compound directly features the 3,5-difluorophenyl moiety, just like 1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid. This structural similarity, along with its biological activity in promoting fruit growth, suggests potential shared modes of action or interactions with biological targets. []

Properties

CAS Number

610791-42-9

Product Name

1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid

IUPAC Name

1-(3,5-difluorophenyl)cyclopentane-1-carboxylic acid

Molecular Formula

C12H12F2O2

Molecular Weight

226.22

InChI

InChI=1S/C12H12F2O2/c13-9-5-8(6-10(14)7-9)12(11(15)16)3-1-2-4-12/h5-7H,1-4H2,(H,15,16)

InChI Key

LYNZEVPXFDEQTD-UHFFFAOYSA-N

SMILES

C1CCC(C1)(C2=CC(=CC(=C2)F)F)C(=O)O

Canonical SMILES

C1CCC(C1)(C2=CC(=CC(=C2)F)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.